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1,4-Diazabicyclo[3.1.1]heptane

Cat. No.: B13093345
M. Wt: 98.15 g/mol
InChI Key: CMERUCKCPIMRAF-UHFFFAOYSA-N
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Description

Contextualization within Bridged Bicyclic Nitrogen-Containing Systems

Bridged bicyclic nitrogen-containing systems are a fascinating class of molecules characterized by two rings sharing two non-adjacent atoms, known as bridgehead atoms, with at least one of these being nitrogen. acs.orgrsc.org This structural arrangement imparts a high degree of rigidity and a unique three-dimensional geometry compared to their monocyclic or fused bicyclic counterparts. acs.org These frameworks are prevalent in a wide array of bioactive natural products and pharmaceuticals, making the development of new synthetic routes to access them a vibrant area of research in organic chemistry. acs.org The synthesis of such complex structures often involves innovative strategies like rhodium-catalyzed carbenoid insertion, cycloaddition reactions, and metathesis reactions. acs.orgrsc.org

Structural Characteristics of the 1,4-Diazabicyclo[3.1.1]heptane Ring System

The this compound ring system is a specific type of bridged bicyclic heterocycle. Its core structure consists of a seven-membered ring system with two nitrogen atoms at the bridgehead positions, designated as positions 1 and 4. The bridges connecting these nitrogen atoms are composed of three carbon atoms, one carbon atom, and one carbon atom, hence the "[3.1.1]" nomenclature. This arrangement results in a compact and conformationally constrained structure. The presence of the two nitrogen atoms within this rigid framework provides unique electronic and steric properties, making it an attractive scaffold for various applications.

Significance of this compound Scaffolds in Contemporary Chemical Synthesis

The this compound scaffold has emerged as a significant building block in modern chemical synthesis, particularly in medicinal chemistry. Its rigid structure allows for the precise positioning of substituents in three-dimensional space, a crucial factor in designing molecules that can selectively interact with biological targets. Derivatives of this scaffold have been investigated as ligands for various receptors, including nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.govresearchgate.net For instance, certain 3,6-diazabicyclo[3.1.1]heptane derivatives have shown high affinity and selectivity for specific nAChR subtypes, highlighting their potential in the development of treatments for neurological disorders. nih.govresearchgate.net The bicyclic nature of the scaffold can also confer improved metabolic stability and lipophilicity compared to more flexible or aromatic structures, making it a valuable bioisostere for arenes and pyridines in drug discovery programs. acs.org

Historical Overview of Academic Research on the this compound Core

Academic interest in the this compound core and its analogs has grown steadily, driven by the quest for novel molecular frameworks with unique biological activities. Early research focused on the fundamental synthesis and characterization of these and other nitrogen-bridged bicyclic systems. acs.orgrsc.org More recently, research has shifted towards the development of more efficient and versatile synthetic methodologies to access these complex scaffolds. nih.govchinesechemsoc.org A significant breakthrough was the development of Lewis acid-catalyzed reactions to construct the diazabicyclo[3.1.1]heptane core. nih.gov Furthermore, the application of these scaffolds in medicinal chemistry has been a major focus, with numerous studies exploring their potential as ligands for various receptors and their use in creating libraries of lead-like molecules for drug discovery. nih.govnih.govresearchgate.net

PropertyData
Molecular Formula C5H10N2
Molecular Weight 98.15 g/mol nih.gov
IUPAC Name 1,4-diazabicyclo[2.2.1]heptane nih.gov
SMILES C1CN2CCN1C2 nih.gov
InChI Key SCWVNZPWQGUOLJ-UHFFFAOYSA-N nih.gov

Detailed Research Findings

Recent research has significantly advanced the synthetic accessibility and application of the this compound scaffold. For example, a Lewis acid (Sc(OTf)3)-catalyzed σ-bond cross-exchange reaction between bicyclobutanes and diaziridines has been developed to produce multifunctionalized azabicyclo[3.1.1]heptane derivatives in high yields. nih.gov This method is notable for its broad substrate scope and the potential for enantioselective synthesis using a chiral Lewis acid catalyst. nih.gov

In the realm of medicinal chemistry, derivatives of the closely related 3,6-diazabicyclo[3.1.1]heptane have been synthesized and evaluated as ligands for nicotinic acetylcholine receptors. nih.govresearchgate.netresearchgate.net Some of these compounds have demonstrated very high affinity for the α4β2 nAChR subtype, with Ki values in the picomolar range, showcasing their potential for the development of selective therapeutics. researchgate.net The structure-activity relationship (SAR) studies on this template have provided valuable insights for designing new ligands. researchgate.net

Furthermore, the this compound core is recognized as a valuable bioisostere for meta-substituted arenes. acs.org This is significant because replacing aromatic rings with saturated, three-dimensional scaffolds can lead to improved physicochemical properties such as metabolic stability and solubility. acs.org Photocatalytic Minisci-like reactions have been employed to introduce various heterocycles at the bridgehead position of aza-bicyclo[3.1.1]heptanes, providing access to a diverse range of medicinally relevant structures. acs.org

Research AreaKey FindingReference
Synthetic Methodology Development of a Lewis acid-catalyzed cycloaddition to form the diazabicyclo[3.1.1]heptane ring system. nih.gov
Medicinal Chemistry Synthesis of 3,6-diazabicyclo[3.1.1]heptane derivatives with high affinity for α4β2 nicotinic acetylcholine receptors. nih.govresearchgate.net
Bioisosterism Use of the bicyclo[3.1.1]heptane scaffold as a meta-substituted arene bioisostere to improve drug properties. acs.org
Functionalization Application of photocatalytic Minisci reaction for the derivatization of aza-bicyclo[3.1.1]heptanes. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10N2 B13093345 1,4-Diazabicyclo[3.1.1]heptane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H10N2

Molecular Weight

98.15 g/mol

IUPAC Name

1,4-diazabicyclo[3.1.1]heptane

InChI

InChI=1S/C5H10N2/c1-2-7-3-5(4-7)6-1/h5-6H,1-4H2

InChI Key

CMERUCKCPIMRAF-UHFFFAOYSA-N

Canonical SMILES

C1CN2CC(C2)N1

Origin of Product

United States

Synthetic Methodologies for 1,4 Diazabicyclo 3.1.1 Heptane Derivatives

Strategies for the Construction of the Bicyclic Ring System

The synthesis of the bicyclo[3.1.1]heptane framework, including its heteroatomic derivatives, relies on several key strategies that leverage highly strained precursors or employ sophisticated cycloaddition and rearrangement reactions.

A significant strategy for accessing the bicyclo[3.1.1]heptane (BCHep) skeleton involves the ring-opening of [3.1.1]propellane. nih.gov This highly strained hydrocarbon serves as a versatile intermediate for generating bridgehead-substituted bicyclo[3.1.1]heptanes. nih.govacs.org The development of a scalable, five-step synthesis of [3.1.1]propellane from commercially available ethyl 4-chlorobutanoate has made this approach more accessible for producing these scaffolds on a multigram scale. nih.gov

The primary method for functionalizing [3.1.1]propellane is through photocatalyzed-atom transfer radical addition (ATRA) reactions. nih.gov This process allows for the introduction of various functional groups at the bridgehead positions, which can then be further elaborated. For instance, the resulting BCHep iodides can undergo subsequent reactions like iron-catalyzed Kumada coupling with aryl Grignard reagents or conversion to carboxylic acids. nih.gov While this method directly produces the carbocyclic bicyclo[3.1.1]heptane core, the functional groups introduced can serve as handles for the subsequent construction of the diaza-scaffold.

Table 1: Functionalization of [3.1.1]Propellane via Photocatalyzed Atom Transfer Radical Addition. nih.gov
ReactantReaction ConditionsProduct ClassSynthesis Time
[3.1.1]PropellanePhotocatalyzed-ATRA reactions (456 nm blue light)BCHep Iodides6-8 hours
BCHep IodidesIron-catalyzed Kumada couplingAryl-substituted BCHepsVaries
BCHep Pivalate (B1233124) EsterHydrolysis/OxidationBCHep Carboxylic Acid~40 hours

Cycloaddition reactions are powerful tools for rapidly building molecular complexity and are central to the synthesis of the diazabicyclo[3.1.1]heptane core. These reactions often utilize the high ring strain of bicyclo[1.1.0]butanes (BCBs) to drive the formation of the desired bicyclic system.

A highly effective method for the direct synthesis of the diazabicyclo[3.1.1]heptane framework is the formal [3+3] cycloaddition between bicyclobutanes (BCBs) and diaziridines. researchgate.netnih.gov This reaction proceeds via a Lewis acid-catalyzed σ-bond cross-exchange between the central C-C bond of the bicyclobutane and the C-N bond of the diaziridine. researchgate.netnih.gov

The reaction demonstrates a broad substrate scope, working well with various bicyclobutanes and a wide range of aryl-, alkenyl-, and alkyl-substituted diaziridines, affording the multifunctionalized azabicyclo[3.1.1]heptane derivatives in high yields (up to 98%). researchgate.netnih.gov Scandium triflate (Sc(OTf)₃) is a commonly used Lewis acid catalyst for this transformation. researchgate.netnih.gov Furthermore, a zinc-based chiral Lewis acid catalytic system has been developed, enabling an enantioselective version of this reaction with excellent enantiomeric excess (up to 96% ee). researchgate.netnih.gov This approach has proven to be scalable and practical for accessing these medicinally relevant scaffolds. researchgate.netnih.gov

Table 2: Lewis Acid-Catalyzed Formal [3+3] Cycloaddition of Bicyclobutanes and Diaziridines. researchgate.netnih.gov
Catalyst SystemReaction TypeYieldEnantiomeric Excess (ee)
Sc(OTf)₃ (10 mol%)Achiral CycloadditionUp to 98%N/A
Zn(OTf)₂ (10 mol%) / PyIPI ligand (12 mol%)Enantioselective CycloadditionVariesUp to 96%

Formal [3+2] cycloaddition reactions provide another route to nitrogen-containing bicyclo[3.1.1]heptane systems. A notable example is the photoinduced [3σ+2σ] cycloaddition for the synthesis of trisubstituted 4-aminobicyclo[3.1.1]heptanes. nih.govacs.org This method utilizes bicyclo[1.1.0]butanes (BCBs) and cyclopropylamines (CPAs) as reaction partners under photoredox catalysis. nih.govacs.org

The proposed mechanism involves a single-electron transfer from the cyclopropylaniline to a photoexcited iridium catalyst, leading to the formation of a radical cation. nih.gov This intermediate undergoes ring-opening via β-scission, followed by addition to the BCB. nih.gov A subsequent cyclization and reduction step furnishes the final 4-aminobicyclo[3.1.1]heptane product. nih.gov This reaction expands the chemical space available for these meta-substituted arene bioisosteres, allowing for diversification at several positions on the bicyclic ring. nih.govacs.org

Higher-order cycloadditions, such as the formal [5+3] cycloaddition, have also been explored for constructing complex bicyclic systems from bicyclobutanes. researchgate.netchinesechemsoc.org Research has shown that a Lewis acid-catalyzed asymmetric polar [5+3] cycloaddition of BCBs can be achieved with pyridazinium 1,4-zwitterionic thiolates. researchgate.netchinesechemsoc.org Using a Zn(OTf)₂/Ph-PyBox catalytic system, the desired cycloadduct was obtained in high yield and good enantioselectivity. chinesechemsoc.org Similarly, using Ni(ClO₄)₂ as a catalyst, an uncommon [5+3] cycloaddition of BCBs with quinolinium 1,4-zwitterionic thiolate was accomplished. researchgate.netresearchgate.net It is important to note that these specific examples lead to the formation of sulfur-containing bridged cyclobutanes (thia-norpinenes) rather than the diazabicyclo[3.1.1]heptane core, representing the synthesis of 2-thiabicyclo[3.1.1]heptanes. researchgate.netresearchgate.net

Ring expansion strategies offer a conceptually distinct yet related approach to forming the diazabicyclo[3.1.1]heptane core. The Lewis acid-catalyzed reaction between bicyclobutanes and diaziridines can be mechanistically viewed not only as a formal cycloaddition but also as a ring expansion of the bicyclobutane scaffold. researchgate.netnih.gov

This transformation involves a highly selective C-C/C-N bond cross-exchange, which effectively inserts the C-N-N fragment of the diaziridine into the strained bicyclobutane framework to generate the fused diazabicyclo[3.1.1]heptane product. researchgate.netnih.govchinesechemsoc.org This method provides a direct route to the target bicyclic system from readily available precursors, highlighting the utility of leveraging strain-release principles in synthetic design. nih.govchinesechemsoc.org

Intramolecular Cyclization Pathways

Intramolecular cyclization represents a direct approach to forming bicyclic structures by creating bonds within a single molecular entity.

An efficient method for synthesizing 3-azabicyclo[3.1.1]heptane derivatives involves the intramolecular formation of an imide from a suitably functionalized cyclobutane (B1203170) precursor. chemrxiv.org This strategy begins with the diastereoselective Strecker reaction of a 3-oxocyclobutanecarboxylate to create a 1,3-functionalized cyclobutane. This intermediate then undergoes intramolecular cyclization to form the key bicyclic dione, 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione, which can be produced on a multigram scale. chemrxiv.org

Another relevant strategy, though not for a diaza-derivative, is the intramolecular photocycloaddition of α,β,γ,δ-unsaturated esters. UV irradiation of these substrates can produce the bicyclo[3.1.1]heptane ring system through a [2+2] cycloaddition, demonstrating the utility of intramolecular pathways in forming this bridged framework. nih.gov Computational studies have suggested that some cycloaddition reactions proceed through a nucleophilic addition followed by an intramolecular cyclization to form the bicyclo[3.1.1]heptane skeleton. researchgate.net

Radical-Mediated Annulations

Radical-mediated reactions offer a powerful tool for constructing complex molecular architectures, including the bicyclo[3.1.1]heptane system. These methods often involve the generation of radical species from strained molecules like bicyclo[1.1.0]butanes (BCBs).

One such approach is the Fukuyama radical indolization reaction, which uses BCBs as radical precursors. In this process, a radical generated from the BCB adds to the isonitrile group of a 2-alkenylarylisocyanide, creating an imidoyl radical. This is followed by a 5-exo-trig cyclization and subsequent radical recombination to close the second ring, efficiently forming an indolo-bicyclo[3.1.1]heptane scaffold in a single step. chemrxiv.org

Another strategy involves a [2σ + 2σ] radical cycloaddition between BCBs and cyclopropyl (B3062369) ketones. This atom-economical method, catalyzed by a pyridine-assisted boronyl radical system, provides a concise route to highly substituted bicyclo[3.1.1]heptane derivatives. nih.gov The reaction is initiated by the cleavage of the central C-C bond in the BCB. acs.org Similarly, a titanium(III)-catalyzed single-electron reduction of BCBs generates carbon-centered radicals that can undergo a (3 + 3) annulation with vinyl azides to afford 2-azabicyclo[3.1.1]heptene scaffolds. acs.org

A photoinduced intermolecular [3σ + 2σ] cycloaddition has also been developed for synthesizing aminobicyclo[3.1.1]heptanes from BCBs and cyclopropylamines, further highlighting the versatility of radical pathways. acs.org

σ-Bond Cross-Exchange Reactions

A novel and efficient strategy for synthesizing diazabicyclo[3.1.1]heptane derivatives is through a σ-bond cross-exchange reaction. This method involves the reaction between the strained C-C bond of bicyclobutanes (BCBs) and the C-N bond of diaziridines. nih.govresearchgate.net

This ring expansion reaction is catalyzed by a Lewis acid, such as Scandium(III) triflate (Sc(OTf)₃), and proceeds with high selectivity. nih.govresearchgate.net The process allows for the creation of multifunctionalized 1,4-diazabicyclo[3.1.1]heptane derivatives with yields up to 98%. researchgate.net The reaction accommodates a wide variety of substituents on both the bicyclobutane and diaziridine partners, including aryl, alkenyl, and alkyl groups. nih.govresearchgate.net The practicality of this synthesis has been demonstrated through scale-up experiments and further synthetic transformations of the resulting cycloadducts. nih.govresearchgate.net

Catalytic Systems Employed in this compound Synthesis

Catalysis is central to the modern synthesis of complex molecules, providing efficient and selective pathways that are often unattainable through other means. The synthesis of this compound and related structures heavily relies on various catalytic systems to control reactivity and stereochemistry.

Lewis Acid Catalysis

Lewis acid catalysis is a prominent strategy for activating substrates in the synthesis of bicyclo[3.1.1]heptane frameworks. Scandium(III) triflate (Sc(OTf)₃) has proven to be a highly effective catalyst for the σ-bond cross-exchange reaction between bicyclobutanes and diaziridines, leading to fused diazabicyclo[3.1.1]heptanes. nih.govresearchgate.netresearcher.life This reaction provides multifunctionalized products in high yields. researchgate.net

Other Lewis acids, such as Europium(III) triflate (Eu(OTf)₃), have been used in the formal dipolar [4π+2σ] cycloaddition of BCBs with nitrones to synthesize 2-oxa-3-azabicyclo[3.1.1]heptanes. researchgate.netchinesechemsoc.org Furthermore, a zinc-based chiral Lewis acid catalytic system has been developed for an enantioselective version of the ring expansion reaction between BCBs and diaziridines, achieving high enantiomeric excess (up to 96% ee). nih.govresearchgate.net Scandium catalysis is also employed in the dipolar (3 + 2) annulation of BCBs with vinyl azides. acs.org

CatalystReaction TypeSubstratesProductYield/ee
Sc(OTf)₃ σ-Bond Cross-ExchangeBicyclobutanes, DiaziridinesDiazabicyclo[3.1.1]heptanesUp to 98% yield
Zinc-based chiral Lewis acid Enantioselective σ-Bond Cross-ExchangeBicyclobutanes, DiaziridinesChiral Diazabicyclo[3.1.1]heptanesUp to 96% ee
Eu(OTf)₃ (3+3) CycloadditionBicyclobutanes, Nitrones2-Oxa-3-azabicyclo[3.1.1]heptanesN/A
Scandium catalyst (3+2) AnnulationBicyclobutanes, Vinyl azides2-Azidobicyclo[2.1.1]hexanesN/A

Brønsted Acid Catalysis

Brønsted acids have also been utilized as effective catalysts for constructing bicyclo[3.1.1]heptane systems. Chiral phosphoric acids, a class of Brønsted acids, can catalyze the enantioselective formal (3+3) cycloaddition of indolyl methanol (B129727) derivatives with bicyclo[1.1.0]butanes. chinesechemsoc.org This reaction constructs a chiral indolo-bicyclo[3.1.1]heptane scaffold. The mechanism involves the activation of the indolyl alcohol by the chiral acid. chinesechemsoc.org

In some cases, a Lewis acid can generate a Brønsted acid in situ. For example, the reaction of B(C₆F₅)₃ with residual water in the solvent can form an adduct that serves as the actual Brønsted acid catalyst for cycloaddition reactions involving BCBs. chinesechemsoc.org However, challenges in Brønsted acid-catalyzed cycloadditions of BCBs include potential side reactions like the decomposition of imines or the formation of cyclobutene (B1205218) byproducts. researchgate.net

Catalyst SystemReaction TypeSubstratesProduct
Chiral Phosphoric Acid Enantioselective (3+3) CycloadditionIndolyl methanols, BicyclobutanesChiral Indolo-bicyclo[3.1.1]heptane
B(C₆F₅)₃ / H₂O (3+3) CycloadditionBicyclobutanes, IminesAza-bicyclo[2.1.1]hexanes

Transition Metal Catalysis (e.g., Iridium, Scandium, Zinc, Copper)

Transition metals are versatile catalysts that enable a wide range of transformations for organic synthesis. mdpi.com In the context of bicyclo[3.1.1]heptane synthesis, several transition metals have been employed to facilitate unique cycloadditions and annulations.

Scandium: As a Lewis acid, scandium(III) triflate is a key catalyst in the σ-bond cross-exchange reaction between bicyclobutanes and diaziridines to form diazabicyclo[3.1.1]heptanes. nih.govresearchgate.net It is also used to catalyze the (3 + 2) annulation of BCBs with vinyl azides, which leads to precursors for 3-azabicyclo[3.1.1]heptenes. acs.org

Zinc: A chiral catalytic system based on zinc(II) triflate (Zn(OTf)₂) and a PyIPI ligand has been developed for the enantioselective synthesis of diazabicyclo[3.1.1]heptanes. This system provides access to optically active products with high enantioselectivity. researchgate.net

While specific examples for iridium and copper in the direct synthesis of the this compound core were not detailed in the provided context, the broader field of transition metal catalysis is continually expanding, offering potential for new synthetic routes. strath.ac.ukacs.org For instance, other transition metals like titanium have been used to catalyze radical (3 + 3) annulations of BCBs. acs.org

Metal CatalystLigand/Co-catalystReaction TypeSubstratesProductYield/ee
Scandium (Sc(OTf)₃) N/Aσ-Bond Cross-ExchangeBicyclobutanes, DiaziridinesDiazabicyclo[3.1.1]heptanesUp to 98% yield
Zinc (Zn(OTf)₂) PyIPI ligandEnantioselective σ-Bond Cross-ExchangeBicyclobutanes, DiaziridinesChiral Diazabicyclo[3.1.1]heptanesUp to 96% ee
Titanium (Ti(III)) N/ARadical (3+3) AnnulationBicyclobutanes, Vinyl azides2-Azabicyclo[3.1.1]heptenesN/A

Photocatalytic Approaches

Photocatalytic methods offer a mild and efficient pathway to functionalized bicyclo[3.1.1]heptane and azabicyclo[3.1.1]heptane derivatives. These approaches often utilize visible light to initiate radical-based transformations, enabling the formation of complex molecular architectures under ambient conditions.

One notable strategy involves a photocatalytic Minisci-like reaction to introduce various heterocycles at the bridgehead position of bicyclo[3.1.1]heptanes (BCHeps) and aza-bicyclo[3.1.1]heptanes (aza-BCHeps). nih.govacs.org This method employs readily available N-hydroxyphthalimide esters of the corresponding carboxylic acids, using an organic photocatalyst to avoid the need for external oxidants or expensive metal catalysts. nih.gov The reaction proceeds via the decarboxylative functionalization of the redox-active esters. nih.gov This approach has been successfully applied to a range of substrates, including those with both electron-withdrawing and electron-donating aromatic substituents, as well as benzyl (B1604629) substituents, delivering the desired products in good yields. nih.govacs.org

Another innovative photocatalytic approach is the [2σ + 2σ] cycloaddition for the construction of aminobicyclo[3.1.1]heptanes. acs.org This reaction between bicyclo[1.1.0]butanes (BCBs) and cyclopropylanilines is initiated by an iridium(III) photocatalyst under violet light irradiation. acs.org The process involves a single-electron transfer to form a radical cation species, leading to the desired bicyclo[3.1.1]heptane framework. acs.org This method demonstrates good reactivity with BCBs tethered to electron-poor arenes, including those with fluorine, chlorine, and trifluoromethyl substituents. acs.org

Furthermore, photocatalyzed-atom transfer radical addition reactions using blue light have been employed for the functionalization of [3.1.1]propellane to generate key bicyclo[3.1.1]heptane iodide intermediates. nih.gov These intermediates can be further elaborated into a variety of useful derivatives. nih.gov

Enantioselective Synthesis of Chiral this compound Derivatives

The development of enantioselective methods for the synthesis of chiral this compound derivatives is a significant area of research, driven by the demand for enantiopure compounds in medicinal chemistry.

Design and Application of Chiral Ligands and Catalysts

A key strategy in enantioselective synthesis is the use of chiral ligands and catalysts to control the stereochemical outcome of a reaction. For instance, a zinc-based chiral Lewis acid catalytic system has been developed for the enantioselective σ-bond cross-exchange reaction between bicyclobutanes and diaziridines, producing multifunctionalized azabicyclo[3.1.1]heptane derivatives with high enantiomeric excess (up to 96% ee). nih.gov In a similar vein, an asymmetric Lewis acid catalysis strategy has been devised for the (3+3) cycloadditions of bicyclobutanes and N-iminoisoquinolinium ylides, yielding chiral diaza-BCHeps with up to 99% yield and 97% ee. researchgate.netresearchgate.net

Another successful approach involves a Cu/Phosferrox ligand catalytic system for the (3+3) cycloaddition of azomethine ylides and bicyclobutane ketones, preparing enantioenriched 3-aza-BCHeps. chinesechemsoc.org Chiral Brønsted acids have also been utilized as catalysts. For example, the enantioselective formal (3+3) cycloaddition of indolyl methanol derivatives with bicyclobutanes is catalyzed by a chiral phosphoric acid to construct chiral indolo-bicyclo[3.1.1]heptane scaffolds. chinesechemsoc.org Furthermore, relay catalysis using In(OTf)₃ and a chiral iridium catalyst has been employed for the enantioselective synthesis of chiral 2-azabicyclo[3.1.1]heptane architectures. chinesechemsoc.org

Methodologies for Asymmetric Induction

Asymmetric induction in the synthesis of chiral this compound derivatives is achieved through various strategic approaches. The use of chiral catalysts, as detailed above, is a primary method. The catalyst, whether a Lewis acid, Brønsted acid, or a metal complex with a chiral ligand, creates a chiral environment that favors the formation of one enantiomer over the other.

For example, in the Lewis acid-catalyzed dearomative (3+3) cycloaddition of bicyclobutanes and aromatic azomethine imines, the chiral Lewis acid catalyst dictates the stereochemical pathway, leading to the formation of fused 2,3-diazabicyclo[3.1.1]heptanes with high enantioselectivity. researchgate.net Similarly, the Ti(III)-catalyzed (3+3) annulation of vinyl azides with bicyclo[1.1.0]butanes and the scandium-catalyzed (3+2) annulation followed by rearrangement provide divergent pathways to 2- and 3-azabicyclo[3.1.1]heptenes, respectively, with the catalyst controlling the reaction course. acs.org

Scalable and Efficient Synthetic Protocols for this compound Derivatives

The development of scalable and efficient synthetic protocols is crucial for the practical application of this compound derivatives in areas such as drug discovery. A general and scalable approach to 3-azabicyclo[3.1.1]heptanes has been developed involving the reduction of spirocyclic oxetanyl nitriles. nih.gov This method has been successfully scaled up for practical synthesis. nih.gov

Furthermore, a Lewis acid (Sc(OTf)₃)-catalyzed σ-bond cross-exchange reaction between bicyclobutanes and diaziridines has been shown to be scalable, emphasizing its practical application for producing multifunctionalized azabicyclo[3.1.1]heptane derivatives. nih.gov The divergent synthesis of 2- and 3-azabicyclo[3.1.1]heptenes from vinyl azides and bicyclo[1.1.0]butanes has also been demonstrated through scale-up reactions. acs.org

Post-Synthetic Functionalization and Derivatization Strategies

Post-synthetic functionalization and derivatization strategies are essential for expanding the chemical diversity of the this compound scaffold and for introducing functionalities necessary for various applications.

The products of the Lewis acid-catalyzed reaction between bicyclobutanes and diaziridines can undergo various synthetic transformations. nih.gov For example, the resulting diaza-BCHeps can be subjected to reduction with sodium borohydride, reaction with Grignard reagents (MeMgBr), and Suzuki coupling reactions with boronic acids. researchgate.net

In another example, 4-anilinyl bicyclo[3.1.1]heptane derivatives, synthesized via a photochemical [3σ + 2σ] annulation, can be further functionalized to form new C-C, C-O, and C-N bonds. acs.org The carboxylic acid derivative can be coupled with estrone (B1671321) or converted to a Weinreb-type amide, which serves as a precursor for ketones, aldehydes, or alcohols. acs.org

The functionalization of [3.1.1]propellane to bicyclo[3.1.1]heptane iodides allows for further elaboration through iron-catalyzed Kumada coupling with aryl Grignard reagents and conversion of a pivalate ester to a carboxylic acid. nih.gov Additionally, the products of the divergent synthesis of 2- and 3-azabicyclo[3.1.1]heptenes can undergo diverse post-catalytic transformations to yield valuable azabicyclics, including 2- and 3-azabicyclo[3.1.1]heptanes and rigid bicyclic amino esters. acs.org

Table 1: Summary of Catalysts and Ligands in Enantioselective Synthesis

Catalyst/Ligand System Reaction Type Product Type Enantiomeric Excess (ee)
Zinc-based chiral Lewis acid σ-bond cross-exchange Azabicyclo[3.1.1]heptane up to 96%
Asymmetric Lewis acid (3+3) cycloaddition Diaza-BCHeps up to 97%
Cu/Phosferrox ligand (3+3) cycloaddition 3-Aza-BCHeps -
Chiral phosphoric acid (3+3) cycloaddition Indolo-bicyclo[3.1.1]heptane -
In(OTf)₃/chiral iridium Relay catalysis 2-Azabicyclo[3.1.1]heptane -

Advanced Structural Characterization and Theoretical Investigations of 1,4 Diazabicyclo 3.1.1 Heptane

Conformational Analysis of the Bicyclic Core

The bicyclo[3.1.1]heptane framework is a rigid and strained bicyclic system. In 1,4-diazabicyclo[3.1.1]heptane, the introduction of two nitrogen atoms at the bridgehead positions significantly influences the conformational properties of the bicyclic core. The low-energy conformations of bicyclo[3.1.1]heptane derivatives can be compared to the well-studied conformations of norbornane. uci.edu Computational methods, such as molecular modeling, are often employed to analyze the putative backbone dihedral angles and the distances between key atoms within the structure, providing insights into its preferred spatial arrangement. nih.gov

Quantum Mechanical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structures

Density Functional Theory (DFT) has become an indispensable tool for elucidating the geometric and electronic properties of complex molecules like this compound. nih.gov DFT calculations, often utilizing basis sets such as 6-311++G(d,p), allow for the optimization of the molecular geometry and the calculation of various electronic properties. doaj.org These computational studies can predict key parameters such as bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional structure. Furthermore, DFT can be used to determine electronic descriptors like ionization energy, electron affinity, global hardness, and softness, providing insights into the molecule's reactivity. nih.gov

Interactive Data Table: Calculated Electronic Properties of a Related Diazabicycloheptane System

PropertyValue (eV)
Ionisation Energy (I)5.58
Electron Affinity (A)1.69
Global Hardness (η)1.95
Global Softness (S)0.51
Chemical Potential (μ)-3.64
Electronegativity (χ)3.64
Electrophilicity Index (ω)3.39
Nucleophilicity Index (N)0.29

Note: Data is based on a computational study of a molecule containing a 3,6-diazabicyclo-[3.1.1]-heptane system and may not be fully representative of the parent this compound. nih.gov

Analysis of Intramolecular Electron Delocalizations and Non-Covalent Interactions

The electronic structure of this compound is influenced by intramolecular electron delocalizations and various non-covalent interactions. nih.govcuni.cz These subtle electronic effects play a significant role in determining the molecule's conformation, stability, and reactivity. Non-covalent interactions, though weaker than covalent bonds, are crucial in dictating the supramolecular chemistry and crystal packing of molecules. nih.gov Computational methods can be employed to analyze these interactions, providing a detailed picture of the electronic distribution within the molecule. nih.gov

Theoretical Studies on Proton and Metal Affinities

Theoretical calculations are instrumental in determining the proton and metal affinities of molecules like this compound. nih.gov Proton affinity is a fundamental measure of a molecule's basicity in the gas phase. nist.gov Computational studies on related diazabicycloheptane systems have shown that the nitrogen atoms within the bicyclic core exhibit high gas-phase proton affinity. nih.gov Similarly, the ability of the nitrogen atoms to coordinate with metal ions can be investigated through theoretical calculations, providing insights into the molecule's potential as a ligand in coordination chemistry. nih.gov

Nuclear Independent Chemical Shift (NICS) Calculations

Nuclear Independent Chemical Shift (NICS) calculations are a computational method used to assess the aromaticity of cyclic and polycyclic molecules. nih.govnih.govgithub.io While this compound is not an aromatic compound, NICS calculations can still provide valuable information about the electronic structure and magnetic properties of the ring systems. rsc.org The NICS values, calculated at specific points in space (e.g., at the ring center), can indicate the presence of diamagnetic (aromatic) or paramagnetic (antiaromatic) ring currents. nih.gov These calculations are typically performed using DFT methods and can be a useful tool in the broader characterization of the molecule's electronic properties. nih.govrsc.org

Reactivity and Mechanistic Investigations of 1,4 Diazabicyclo 3.1.1 Heptane Derivatives

Ring-Opening Reactions and Subsequent Derivatizations

The formation of the 1,4-diazabicyclo[3.1.1]heptane core often involves the ring-opening of highly strained precursors, most notably bicyclo[1.1.0]butanes (BCBs). These reactions are typically followed by derivatization to introduce a variety of functional groups, highlighting the synthetic utility of this scaffold.

A prominent method for constructing the diazabicyclo[3.1.1]heptane framework is through a Lewis acid-catalyzed ring expansion reaction. This involves a σ-bond cross-exchange between the C-C bond of a bicyclobutane and the C-N bond of a diaziridine. nih.govacs.org This approach provides access to multifunctionalized azabicyclo[3.1.1]heptane derivatives, and by extension, can be conceptualized for the synthesis of the 1,4-diaza core.

Another significant strategy is the photochemical [3σ + 2σ]-cycloaddition of bicyclo[1.1.0]butanes with cyclopropylamines. acs.org This method allows for the construction of aminobicyclo[3.1.1]heptanes, which are precursors to the 1,4-diaza system. The reaction is initiated by a single-electron transfer from the cyclopropylamine (B47189) to a photoexcited iridium catalyst, leading to the formation of a radical cation that undergoes ring-opening. This is followed by a radical addition to the bicyclobutane and a final cyclization step.

Once the this compound scaffold is formed, it can undergo various derivatization reactions. These modifications are crucial for tuning the compound's properties for applications in medicinal chemistry, where it can act as a rigid scaffold or a bioisostere for other chemical groups. For example, the amino groups within the bicyclic system can be functionalized to introduce a wide range of substituents.

Table 1: Synthesis of Bicyclo[3.1.1]heptane Derivatives via Ring-Opening of Precursors This table is interactive. You can sort and filter the data.

Precursor 1 Precursor 2 Catalyst/Conditions Product Yield (%) Ref
Bicyclo[1.1.0]butane Diaziridine Sc(OTf)₃ Fused Diazabicyclo[3.1.1]heptane up to 98 nih.govacs.org
Bicyclo[1.1.0]butane Cyclopropylamine Ir(III) photocatalyst, light 4-Aminobicyclo[3.1.1]heptane 63-73 acs.org
[3.1.1]Propellane Thiophenol Radical initiator 1-(Phenylthio)bicyclo[3.1.1]heptane - researchgate.net
Bicyclo[1.1.0]butane Nitrone Eu(OTf)₃ 2-Oxa-3-azabicyclo[3.1.1]heptane Good researchgate.net

Functionalization at Bridgehead and Bridge-Substituted Positions

Functionalization of the this compound core can occur at either the bridgehead carbons or the nitrogen atoms on the bridges. These modifications are essential for exploring the structure-activity relationships of these compounds in various applications.

Bridgehead Functionalization: The functionalization of the bridgehead positions of the parent carbocyclic bicyclo[3.1.1]heptane (BCHep) has been achieved through photocatalytic Minisci-like reactions. acs.orgnih.gov This method allows for the introduction of various heterocycles at the bridgehead position from readily available N-hydroxyphthalimide esters of the corresponding carboxylic acids. While this has been demonstrated for carbocyclic and azabicyclo[3.1.1]heptanes, the direct application to the 1,4-diaza analogue remains an area for further exploration.

Bridge-Substituted Functionalization: The nitrogen atoms at the 1- and 4-positions of the this compound core are amenable to a wide range of functionalization reactions. These positions can be selectively mono- or di-functionalized to introduce various substituents. For instance, a series of 3,6-diazabicyclo[3.1.1]heptane-3-carboxamides have been synthesized as ligands for nicotinic acetylcholine (B1216132) receptors. lshtm.ac.uk In these compounds, one of the nitrogen atoms is acylated, demonstrating the feasibility of selective functionalization.

Furthermore, N-arylpropenyl-N'-propionyl-3,6-diazabicyclo[3.1.1]heptanes have been synthesized and evaluated as opioid receptor ligands. chemicalbook.com These examples underscore the ability to introduce diverse and complex functionalities at the nitrogen bridge positions, which is crucial for modulating the biological activity of these compounds.

Table 2: Examples of Functionalized this compound Derivatives This table is interactive. You can sort and filter the data.

Position of Functionalization Functional Group Synthetic Method Application Ref
N-3 Cyclopropylcarbonyl Amide coupling nAChR Ligand lshtm.ac.uk
N-3/N-6 Arylpropenyl and Propionyl Sequential N-alkylation and N-acylation Opioid Receptor Ligand chemicalbook.com
N-3 Substituted Anilino-pyridine Buchwald-Hartwig coupling nAChR Ligand
Bridgehead (conceptual) Heterocycles Photocatalytic Minisci reaction Bioisostere acs.orgnih.gov

Mechanistic Pathways of Catalyzed Reactions Involving the this compound Core

The synthesis of the this compound core is often achieved through catalyzed cycloaddition reactions, with the mechanistic pathways being a subject of detailed investigation.

Lewis Acid Catalysis: The formation of fused 2,3-diazabicyclo[3.1.1]heptanes via the Lewis acid-catalyzed reaction of bicyclobutanes with diaziridines proceeds through a σ-bond cross-exchange mechanism. nih.govacs.org Computational studies suggest a concerted nucleophilic ring-opening of the bicyclobutane by the diaziridine. nih.gov The Lewis acid, such as Sc(OTf)₃, activates the bicyclobutane, facilitating the nucleophilic attack and subsequent ring expansion.

Photoredox Catalysis: In the photochemical synthesis of aminobicyclo[3.1.1]heptanes, the mechanism involves a series of single-electron transfer steps. acs.org An iridium-based photocatalyst, upon excitation by light, oxidizes a cyclopropylamine to its radical cation. This intermediate undergoes a rapid ring-opening to form a distonic radical cation, which then adds to the bicyclobutane. The resulting radical intermediate undergoes a radical-polar crossover and cyclization to afford the final product.

Boronyl Radical Catalysis: A [2σ + 2σ] radical cycloaddition between bicyclo[1.1.0]butanes and cyclopropyl (B3062369) ketones has been developed to synthesize substituted bicyclo[3.1.1]heptanes. researchgate.net This reaction is catalyzed by a pyridine-assisted boronyl radical, which initiates a radical cascade. This type of mechanism could potentially be adapted for the synthesis of the 1,4-diaza analogues.

Regioselectivity and Stereoselectivity in Transformations

Controlling the regioselectivity and stereoselectivity is paramount in the synthesis of complex molecules like this compound derivatives, especially when they are intended for biological applications where specific stereoisomers are often responsible for the desired activity.

Regioselectivity: In the Lewis acid-catalyzed cycloaddition of bicyclobutanes with diaziridines, the reaction is highly selective, leading to the formation of specific regioisomers of the fused diazabicyclo[3.1.1]heptane products. nih.govacs.org The regioselectivity is governed by the electronic and steric properties of the substituents on both the bicyclobutane and the diaziridine. Similarly, in the photocatalytic Minisci reaction for functionalizing bicyclo[3.1.1]heptane bridgeheads, the regioselectivity of the addition of the radical to the heterocycle is a critical factor. acs.orgnih.gov

Stereoselectivity: The synthesis of chiral this compound derivatives with high stereoselectivity has been achieved using chiral catalysts. For instance, a zinc-based chiral Lewis acid catalytic system has been developed for the enantioselective ring expansion of bicyclobutanes with diaziridines, affording fused diazabicyclo[3.1.1]heptanes with up to 96% enantiomeric excess (ee). nih.govacs.org In other cycloaddition reactions to form related azabicyclo[3.1.1]heptane systems, chiral phosphoric acids and copper/Phosferrox ligand systems have been employed to achieve high levels of enantioselectivity. The stereochemical outcome is often determined by the facial selectivity of the nucleophilic attack on the activated bicyclobutane within the chiral catalyst's environment.

Table 3: Selectivity in the Synthesis of Bicyclo[3.1.1]heptane Derivatives This table is interactive. You can sort and filter the data.

Reaction Type Catalyst/System Type of Selectivity Outcome Ref
Lewis Acid-Catalyzed Ring Expansion Chiral Zn(OTf)₂/PyIPI ligand Enantioselective up to 96% ee nih.govacs.org
Lewis Acid-Catalyzed (3+3) Cycloaddition Chiral Lewis Acid Enantioselective up to 97% ee researchgate.net
Brønsted Acid-Catalyzed (3+3) Cycloaddition Chiral Phosphoric Acid Enantioselective -
Copper-Catalyzed (3+3) Cycloaddition Cu/Phosferrox ligand Stereoselective -
Intramolecular Photocycloaddition UV irradiation Stereoselective Preference for endo-stereochemistry

Applications and Utility of 1,4 Diazabicyclo 3.1.1 Heptane As a Molecular Scaffold in Organic Chemistry

The 1,4-Diazabicyclo[3.1.1]heptane as a Versatile Synthetic Building Block

The this compound core, along with its closely related isomers like 3,6-diazabicyclo[3.1.1]heptane, is recognized as a versatile building block in the synthesis of complex molecules. biosynth.comresearchgate.net These scaffolds provide a rigid framework that can be functionalized to explore chemical space in three dimensions. The synthesis of these bicyclic systems often starts from readily available materials and employs straightforward chemical transformations. researchgate.net For instance, a concise, seven-step sequence using inexpensive starting materials has been developed to produce N-monoprotected 3,6-diazabicyclo[3.1.1]heptanes, highlighting the practical accessibility of these building blocks for broader synthetic applications. researchgate.net

The utility of these scaffolds is enhanced by their ability to undergo further chemical modifications. For example, tert-butyl 3,6-diazabicyclo[3.1.1]heptane-3-carboxylate is a key intermediate that enables the synthesis of more complex derivatives. biosynth.com The presence of two nitrogen atoms allows for selective protection and subsequent functionalization, making it possible to introduce a wide range of substituents and build molecules with diverse properties. This versatility is crucial for applications in drug discovery, where systematic structural modifications are necessary to optimize biological activity and physicochemical properties.

Role as a Bioisostere in Rational Molecular Design

Bioisosterism, the strategy of replacing one chemical moiety with another that retains similar biological activity, is a cornerstone of modern medicinal chemistry. The goal is often to improve a molecule's physicochemical properties, such as solubility or metabolic stability, while maintaining or enhancing its interaction with a biological target. nih.govnih.gov The rigid bicyclo[3.1.1]heptane framework and its heteroatomic analogs, including diazabicyclo[3.1.1]heptanes, have emerged as important bioisosteres for planar aromatic and heteroaromatic rings. nih.govresearchgate.net

One of the most significant applications of the bicyclo[3.1.1]heptane (BCHep) scaffold is its role as a three-dimensional, saturated bioisostere for meta-substituted benzene (B151609) rings. researchgate.netresearchgate.netnottingham.ac.ukacs.org Unlike other saturated bicyclic systems like bicyclo[1.1.1]pentane (BCP), which mimics para-substituted arenes, the geometry of the BCHep framework precisely maps onto the substituent vectors of a meta-substituted arene. researchgate.netresearchgate.net This geometric fidelity makes it an ideal replacement for meta-phenyl rings in drug candidates, offering a way to escape the "flatland" of aromatic systems and improve drug-like properties. researchgate.net

The introduction of nitrogen atoms into the scaffold, creating diazabicyclo[3.1.1]heptanes, extends this concept to the mimicry of meta-substituted pyridines or other disubstituted heterocycles. nih.govacs.org Aza-bicyclo[3.1.1]heptanes have been identified as potential bioisosteres for 3,5-disubstituted pyridines. nih.govacs.org Replacing a pyridine (B92270) ring in the antihistamine drug Rupatidine with a 3-azabicyclo[3.1.1]heptane core, for example, resulted in a dramatic improvement in key physicochemical properties like solubility and metabolic stability. researchgate.netnih.gov This highlights the potential of such scaffolds to enhance the pharmacokinetic profile of drug candidates.

Table 1: Geometric Comparison of meta-Xylene and a Bicyclo[3.1.1]heptane Scaffold
Parametermeta-XyleneBicyclo[3.1.1]heptane (BCHep)Reference
Substituent Exit Vector Angle~120°~120° researchgate.net
Dihedral Angle~0°~0° researchgate.net
Nature of ScaffoldPlanar, Aromatic (sp²)3D, Saturated (sp³) researchgate.net

In addition to mimicking aromatic systems, diazabicyclo[3.1.1]heptane and its isomers are valuable as conformationally restricted isosteres of common saturated heterocycles like piperidine (B6355638), piperazine (B1678402), and morpholine (B109124). researchgate.netabovchem.comresearchgate.net The 6-azabicyclo[3.1.1]heptane framework is considered an advanced isostere of 4-substituted piperidines. abovchem.com Its unique bicyclic structure alters the spatial orientation of substituents compared to a flexible piperidine ring, which can lead to improved binding affinity, enhanced lipophilicity, and potentially reduced off-target effects. abovchem.com Analysis has shown that cis-isomers of 3-substituted 6-azabicyclo[3.1.1]heptanes act as three-dimensional analogs of the common chair conformer of 1,4-disubstituted piperidine. nih.gov

Similarly, the 3,6-diazabicyclo[3.1.1]heptane scaffold is of particular interest as a piperazine isostere. researchgate.net It maintains the core diamine feature of piperazine but within a rigid, achiral framework that offers a different presentation of the nitrogen atoms and their substituents. blumberginstitute.org This structural constraint can be advantageous in locking in a bioactive conformation. Likewise, bridged bicyclic morpholines such as 3-oxa-6-azabicyclo[3.1.1]heptane serve as effective morpholine isosteres, demonstrating similar lipophilicity in a novel structural context. researchgate.netresearchgate.net

Table 2: Examples of Bioisosteric Replacements Using Bicyclo[3.1.1]heptane Analogs
Original MoietyBioisosteric ReplacementKey AdvantageReference
meta-Substituted BenzeneBicyclo[3.1.1]heptane (BCHep)Improved metabolic stability and physicochemical properties. researchgate.net
Pyridine3-Azabicyclo[3.1.1]heptaneDramatic improvement in physicochemical properties (e.g., solubility). researchgate.netnih.gov
4-Substituted Piperidine6-Azabicyclo[3.1.1]heptaneUnique spatial orientation of substituents, potential for improved binding. abovchem.com
Piperazine3,6-Diazabicyclo[3.1.1]heptaneConformationally restricted, achiral framework. researchgate.net
Morpholine3-Oxa-6-azabicyclo[3.1.1]heptaneNovel isostere with similar lipophilicity. researchgate.netresearchgate.net

Development of Diverse Compound Libraries Based on the this compound Framework

The generation of chemical libraries containing structurally diverse and complex molecules is essential for modern drug discovery. manmiljournal.rubham.ac.uk Diversity-oriented synthesis (DOS) aims to populate chemical space with novel scaffolds that move beyond traditional flat aromatic structures. nih.gov The this compound framework is an excellent candidate for the creation of such libraries due to its inherent three-dimensionality and the presence of multiple functionalization points. bham.ac.uk

By using the diazabicyclo[3.1.1]heptane core, chemists can design and synthesize libraries of compounds that are "pre-optimized" for specific needs, such as targeting the central nervous system (CNS). nih.gov The rigid scaffold allows for the controlled spatial projection of various substituents, enabling a systematic exploration of structure-activity relationships. This approach facilitates the creation of lead-like compound collections that possess favorable physicochemical properties and structural complexity, increasing the probability of identifying novel hits in high-throughput screening campaigns. bham.ac.uk

Applications in Asymmetric Catalysis as Chiral Scaffolds or Ligands

The design of effective chiral ligands is central to the field of asymmetric catalysis, where the goal is to control the stereochemical outcome of a chemical reaction. nih.gov Rigid bicyclic structures are often incorporated into ligands to create a well-defined chiral environment around a metal center. pwr.edu.pl Although specific applications of this compound in this context are not extensively detailed, the principles derived from similar chiral scaffolds are highly relevant.

Chiral scaffolding ligands can behave like chiral auxiliaries, covalently and reversibly binding to a substrate to direct a stereoselective transformation, yet they can be used in catalytic quantities. nih.gov The conformational rigidity and defined geometry of chiral bicyclic amines make them excellent candidates for such ligands. These scaffolds can be used in a variety of metal-catalyzed reactions, including asymmetric hydrogenation and hydroformylation, to produce enantiomerically pure compounds that are valuable intermediates for pharmaceuticals and other fine chemicals. nih.govsnnu.edu.cn The development of chiral variants of diazabicyclo[3.1.1]heptane could therefore provide new and effective ligands for asymmetric catalysis. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.